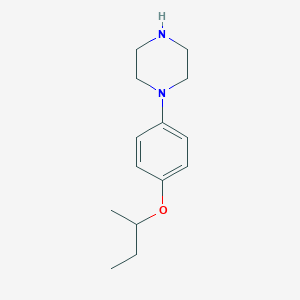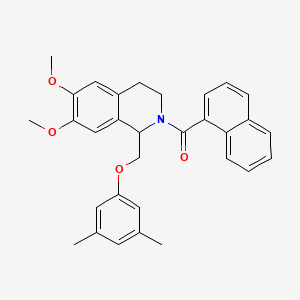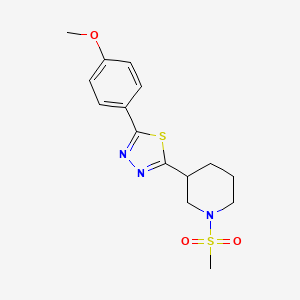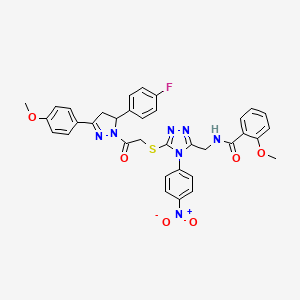
Quinoline, 5-bromo-4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 5-bromo-4-chloro-, is a derivative of quinoline, a nitrogen-containing heterocyclic compound . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More efficient methods that reduce reaction time and increase yield employ procedures that fulfill green chemistry principles, such as multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis
Quinoline has a systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives exhibit important biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . The biological activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Scientific Research Applications
Corrosion Inhibitors
Quinoline and its derivatives, including potentially 5-bromo-4-chloro-quinoline, are recognized for their anticorrosive properties. These compounds exhibit effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This application is particularly relevant in the fields of materials science and engineering, offering solutions for protecting metals in various environments (Verma, Quraishi, & Ebenso, 2020).
Green Chemistry
The quinoline core is pivotal in green chemistry for designing non-toxic and environmentally friendly methods for synthesizing quinoline scaffolds. This approach aims to eliminate hazardous chemicals and solvents, highlighting the role of quinolines in sustainable chemical practices. It underscores the importance of quinoline and its derivatives in developing greener synthesis methods that are less harmful to human health and the environment (Nainwal et al., 2019).
Anticancer Research
Quinoline derivatives are extensively studied for their anticancer properties. These compounds, including 5-bromo-4-chloro-quinoline, may act as growth inhibitors, induce apoptosis, inhibit angiogenesis, disrupt cell migration, and modulate nuclear receptor responsiveness. Their potential in anticancer drug development is significant, with various mechanisms of action being explored to treat different cancer types. This highlights the versatility of quinoline derivatives in medicinal chemistry and oncology (Afzal et al., 2015).
Biodegradation of Pollutants
Quinolines also play a crucial role in environmental science, particularly in the biodegradation of pollutants. The challenge of decomposing quinoline due to its stable structure is addressed through various biodegradation technologies, aiming to improve efficiency and ensure environmental safety. This application demonstrates the environmental relevance of quinoline derivatives in addressing pollution and contributing to the sustainability of ecosystems (Luo et al., 2020).
Synthesis of Heterocyclic Compounds
Quinoline derivatives, including 5-bromo-4-chloro-quinoline, are key in synthesizing other heterocyclic compounds with diverse biological activities. Their structural flexibility and reactivity facilitate the development of novel compounds with potential pharmacological applications, underscoring the importance of quinoline in medicinal chemistry and drug discovery (Mekheimer et al., 2020).
Mechanism of Action
Target of Action
5-Bromo-4-chloroquinoline is a type of quinoline derivative. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . .
Mode of Action
For instance, some quinolines inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Biochemical Pathways
5-Bromo-4-chloroquinoline may participate in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like a boronic ester) with an organic halide or triflate using a palladium catalyst .
Result of Action
Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects .
Future Directions
Quinoline and its functionalized derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
5-bromo-4-chloroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLHJVFWHZWSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol](/img/structure/B2743151.png)


![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)
![N-[5-({[(3-fluoro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2743160.png)
![N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2743161.png)




![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)
![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)
![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2743174.png)